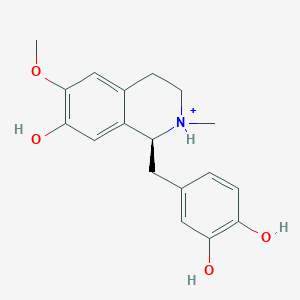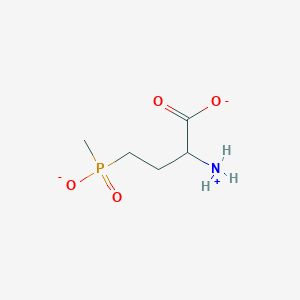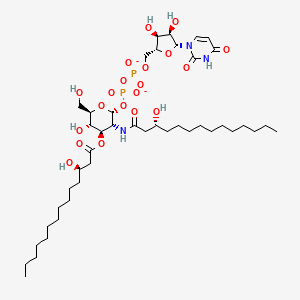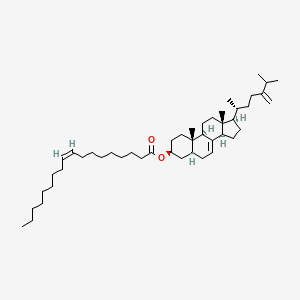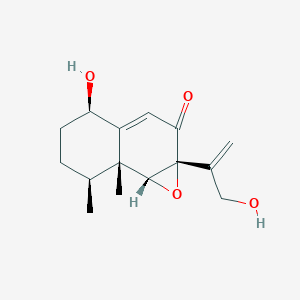![molecular formula C21H25NO5 B1261832 1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone](/img/structure/B1261832.png)
1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone is a diarylmethane.
Scientific Research Applications
Improved Pharmaceutical Synthesis
- Iloperidone Synthesis : An improved process for synthesizing Iloperidone, an antipsychotic agent, involves the use of 1,3-difluorobenzene and 1-(4-hydroxy-3-methoxyphenyl)ethanone as starting materials. This process highlights a key intermediate step in the stereoselective formation of Z-4-(2,4-difluorobenzoyl)piperidine oxime, using the chemical structure related to the query compound (Shang et al., 2015).
Antimicrobial and Antiallergic Activities
- Antiallergy Activity : A study synthesized a series of compounds structurally similar to the query compound, showing potent antiallergy activity in the passive foot anaphylaxis assay, an IgE-mediated model. This indicates the potential of related compounds in antiallergic applications (Walsh et al., 1989).
- Antimicrobial Applications : Novel compounds related to the query structure have been synthesized and evaluated for their antimicrobial activity. This research expands the potential application of similar compounds in combating microbial infections (Nagamani et al., 2018).
Organic Synthesis and Analytical Studies
- Metabolite Identification : Iloperidone, structurally related to the query compound, is extensively metabolized to various metabolites, as observed in studies using LC/MS/MS techniques. This research contributes to understanding the metabolic pathways of similar compounds (Mutlib et al., 1995).
- Chemical Synthesis Processes : Research into the synthesis of related compounds, such as 1-(4-hydroxy-3-methoxyphenyl)ethanone, informs methods of producing key intermediates for pharmaceuticals, offering insights into more efficient and sustainable chemical synthesis processes (Moskvina et al., 2015).
properties
Product Name |
1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone |
|---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[4-(3-hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H25NO5/c1-14(23)22-11-9-21(10-12-22,15-7-8-19(26-2)18(25)13-15)16-5-4-6-17(24)20(16)27-3/h4-8,13,24-25H,9-12H2,1-3H3 |
InChI Key |
OUIJROJMBAIVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)OC)O)C3=C(C(=CC=C3)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)
![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)

